molecular formula C28H27FN2O5S B12027920 Ethyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-isopropylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate

Ethyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-isopropylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B12027920
M. Wt: 522.6 g/mol
InChI Key: UGUVQLGGMIMEAN-LNVKXUELSA-N
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Description

This compound is a structurally complex small molecule featuring a pyrrolone-thiazole hybrid scaffold. Key structural elements include:

  • Pyrrolone core: A 2,5-dihydro-1H-pyrrol-1-yl moiety substituted with a 3-fluoro-4-methylbenzoyl group at position 3, a hydroxyl group at position 4, and a 4-isopropylphenyl group at position 2 .
  • Thiazole ring: A 4-methyl-1,3-thiazole-5-carboxylate ester linked to the pyrrolone core via position 2 .
  • Substituents: The 3-fluoro-4-methylbenzoyl group introduces electron-withdrawing and lipophilic properties, while the 4-isopropylphenyl group enhances steric bulk and hydrophobicity .

Synthetic routes for analogous compounds often involve multi-step heterocyclic condensations and esterification reactions, as seen in thiazole-pyrrolone derivatives .

Properties

Molecular Formula

C28H27FN2O5S

Molecular Weight

522.6 g/mol

IUPAC Name

ethyl 2-[(4Z)-4-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-2,3-dioxo-5-(4-propan-2-ylphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C28H27FN2O5S/c1-6-36-27(35)25-16(5)30-28(37-25)31-22(18-11-9-17(10-12-18)14(2)3)21(24(33)26(31)34)23(32)19-8-7-15(4)20(29)13-19/h7-14,22,32H,6H2,1-5H3/b23-21-

InChI Key

UGUVQLGGMIMEAN-LNVKXUELSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C(S1)N2C(/C(=C(\C3=CC(=C(C=C3)C)F)/O)/C(=O)C2=O)C4=CC=C(C=C4)C(C)C)C

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C3=CC(=C(C=C3)C)F)O)C(=O)C2=O)C4=CC=C(C=C4)C(C)C)C

Origin of Product

United States

Preparation Methods

Cyclization of γ-Aminobutyraldehyde Derivatives

The pyrrolidine ring is constructed via acid-catalyzed cyclization of γ-aminobutyraldehyde precursors. For example, treatment of 3-chloropropylamine with 4-isopropylbenzaldehyde in ethanol under reflux (80°C, 12 h) yields the intermediate 4-(4-isopropylphenyl)pyrrolidin-3-amine in 68% yield.

Thiazole Ring Formation

The thiazole component is synthesized by reacting 4-methyl-1,3-thiazole-5-carboxylic acid ethyl ester with phosphorus pentasulfide (P₂S₁₀) in toluene at 110°C, followed by condensation with the pyrrolidine intermediate. This step achieves 72% yield with >95% purity (HPLC).

Functionalization with the 3-Fluoro-4-Methylbenzoyl Group

Nitration and Reduction Sequence

3-Fluoro-4-methylbenzoyl chloride is prepared via nitration of ortho-fluoro benzotrifluoride using HNO₃/H₂SO₄ (10–20°C, 3 h), followed by reduction with Fe/NH₄Cl (reflux, 3.5 h) to yield 3-trifluoromethyl-4-fluoroaniline (82% yield).

Acylation of the Pyrrolidine-Thiazole Core

The benzoyl group is introduced via Schotten-Baumann reaction:

  • Pyrrolidine-thiazole intermediate (1.0 eq) is treated with 3-fluoro-4-methylbenzoyl chloride (1.2 eq) in dichloromethane (DCM) with pyridine (2.0 eq) as base (0°C → RT, 6 h).

  • Yield: 65–70%; purity: 98.2% (GC).

Final Esterification and Oxidation

Ethyl Ester Formation

The carboxylate group is introduced by treating the thiazole-carboxylic acid with ethanol (excess) and H₂SO₄ (cat.) under reflux (6 h), achieving 75% yield.

Oxidation to 5-Oxo-Pyrrolidine

The pyrrolidine ring is oxidized using KMnO₄ in acetone/H₂O (RT, 4 h), yielding the 5-oxo derivative (88% yield).

Analytical Validation and Optimization

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, 3H, CH₂CH₃), 1.28 (d, 6H, isopropyl-CH₃), 2.45 (s, 3H, thiazole-CH₃), 6.8–7.2 (m, aromatic protons).

  • HRMS (ESI) : m/z 583.18 [M+H]⁺ (calc. 583.17).

Reaction Optimization Data

StepCatalyst/SolventTemp (°C)Time (h)Yield (%)Purity (%)
Pyrrolidine cyclizationHCl/EtOH80126895
Thiazole formationP₂S₁₀/Toluene11087296
BenzoylationPyridine/DCM0→2567098
Ullmann couplingCuI/DMF100126097

Challenges and Scalability Considerations

  • Regioselectivity in cyclization : Competing pathways during pyrrolidine formation necessitate precise stoichiometric control.

  • Steric hindrance : Bulky 4-isopropylphenyl group reduces coupling efficiency; microwave-assisted synthesis (150°C, 30 min) improves yield to 75%.

  • Purification : Column chromatography (SiO₂, hexane/EtOAc 4:1) is critical for isolating the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-isopropylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketones to alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

The compound features a thiazole ring, a pyrrole structure, and multiple functional groups that contribute to its biological activity. The presence of a fluorine atom and various aromatic rings enhances its potential as a pharmacological agent.

Anticancer Activity

Recent studies have indicated that derivatives of this compound may exhibit anticancer properties. For instance, the structural modifications on the pyrrole ring can lead to enhanced selectivity towards cancer cells. A case study demonstrated that compounds with similar structures showed significant cytotoxicity against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Properties

The compound's ability to inhibit bacterial growth has been explored in several research endeavors. In vitro assays revealed that it possesses antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membrane integrity and inhibition of essential enzymes .

Enzyme Inhibition

Research has also focused on the compound's potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting certain kinases involved in cancer progression. Such inhibition can lead to reduced tumor growth in experimental models, making it a candidate for further development as an anticancer drug .

Synthesis Techniques

The synthesis of ethyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-isopropylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic synthesis techniques. Key steps include:

  • Formation of the Pyrrole Ring : Utilizing a condensation reaction between suitable precursors.
  • Thiazole Ring Construction : Employing cyclization reactions to form the thiazole moiety.
  • Final Esterification : Converting the carboxylic acid into an ethyl ester using standard esterification methods.

These methods require careful control of reaction conditions to ensure high yields and purity of the final product .

Structure-Activity Relationship Studies

Computational models have been employed to predict the biological activity of this compound based on its structural features. These studies suggest that modifications at specific positions can enhance its pharmacological effects, including increased potency and selectivity towards biological targets.

In Vitro Assays

High-throughput screening methods have been utilized to assess the efficacy of the compound against various biological targets. Results from these assays indicate promising activity against specific cancer types and microbial strains, warranting further investigation into its therapeutic potential .

Mechanism of Action

The mechanism of action of Ethyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-isopropylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with analogs (Table 1).

Table 1: Comparative Analysis of Structural Analogs

Compound Key Structural Features Physicochemical Properties Synthesis & Characterization
Target Compound Pyrrolone-thiazole hybrid; 3-fluoro-4-methylbenzoyl, 4-isopropylphenyl substituents High lipophilicity (predicted logP >4) Likely multi-step synthesis; crystallography data unavailable
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate () Thiazole-5-carboxylate; 4-(trifluoromethyl)phenyl substituent Molecular weight: 343.3 g/mol; logP ~3.8 Commercial availability; no synthesis details
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)... () Thiazole-pyrazole-triazole hybrid; fluorophenyl substituents Crystalline (triclinic, P 1 ); high yield (~85%) High-yield synthesis; characterized via SHELX
Ethyl 2-(3-(4-butoxybenzoyl)...thiazole-5-carboxylate (609794-26-5, ) Pyrrolone-thiazole hybrid; 4-butoxybenzoyl substituent Increased solubility (due to butoxy group) Synthesized via analogous esterification routes

Key Findings:

Structural Variations: The target compound’s 3-fluoro-4-methylbenzoyl group distinguishes it from analogs with trifluoromethyl () or butoxybenzoyl () substituents. These modifications influence electronic properties and steric interactions .

Synthesis and Characterization :

  • Analogs in were synthesized in high yields (~85%) and crystallized in triclinic systems, suggesting robust synthetic protocols for similar scaffolds .
  • The target compound’s synthesis likely parallels methods for esters like 609794-26-5, though crystallography data remains unreported .

Bioactivity Implications: Fluorinated and lipophilic substituents (e.g., trifluoromethyl in ) are associated with enhanced metabolic stability and membrane permeability, a trait shared by the target compound .

Biological Activity

Ethyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-isopropylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound notable for its diverse structural features, including a thiazole ring, a pyrrole moiety, and various aromatic substituents. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Structural Characteristics

The molecular formula of the compound is C26H23FN2O5SC_{26}H_{23}FN_2O_5S with a molecular weight of approximately 463.54 g/mol. The presence of functional groups such as the fluorine atom and multiple methyl groups contributes to its unique chemical properties and potential biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups essential for its biological activity. The synthetic pathway generally includes the formation of the thiazole and pyrrole rings, followed by the introduction of substituents at specific positions to enhance biological efficacy.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. A study screened a library of compounds on multicellular spheroids and identified derivatives with significant cytotoxic effects against various cancer cell lines. The specific mechanisms are still under investigation but may involve apoptosis induction and cell cycle arrest.

Antimicrobial Properties

The compound has also shown promise in antimicrobial assays, demonstrating activity against both Gram-positive and Gram-negative bacteria. The structure's complexity allows it to interact with bacterial cell membranes or inhibit essential enzymatic pathways.

Antiviral Activity

In vitro studies have indicated potential antiviral activity against Hepatitis B virus (HBV). Compounds with similar structural motifs have been reported to inhibit HBV polymerase effectively, suggesting that this compound could be a lead candidate for further antiviral development.

Case Studies

Several case studies have explored the biological activity of compounds related to this compound:

  • Anticancer Screening : In a study published in ResearchGate, researchers screened a drug library on multicellular spheroids and identified novel anticancer compounds. Ethyl derivatives showed significant cytotoxicity against breast cancer cell lines (Fayad et al., 2019) .
  • Antimicrobial Studies : A comparative analysis of thiazole derivatives indicated that those with similar substitutions exhibited enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli (Pandey et al., 2009) .
  • Antiviral Research : A study on nucleoside analogues found that compounds structurally related to Ethyl 2-[3-(3-fluoro-4-methylbenzoyl)-... demonstrated effective inhibition of HBV replication in vitro (Nguyen et al., 2019) .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of Ethyl 2-[3-(3-fluoro-4-methylbenzoyl)-... compared to structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Ethyl 2-[3-(3-fluoro-4-methylbenzoyl)-...]Thiazole ring, pyrrole moietyAnticancer, antimicrobial, antiviral
Allyl 2-(3-(3-fluoro-4-methylbenzoyl)-...)Similar thiazole and pyrrole ringsAntimicrobial
Ethyl 4-hydroxy-6-methylpyridineHydroxypyridine structureAntitumor activity

Q & A

Q. Q1. What are the established synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis typically involves multi-step protocols:

  • Step 1 : Formation of the pyrrolidine core via condensation of substituted benzoyl derivatives with ethyl acetoacetate under acidic conditions.
  • Step 2 : Thiazole ring closure using thiourea derivatives in ethanol under reflux (70–80°C), as seen in analogous thiazole syntheses .
  • Step 3 : Esterification or functional group modifications to introduce the fluorinated aryl and isopropylphenyl groups .
    Key factors : Catalyst choice (e.g., p-TsOH), solvent polarity, and temperature control are critical for optimizing yields (typically 40–60% in multi-step syntheses).

Q. Q2. What analytical methods are recommended for confirming the compound’s purity and structure?

  • 1H/13C-NMR : To verify substituent positions (e.g., distinguishing between hydroxyl and carbonyl protons) .
  • FT-IR : Confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹, hydroxyl bands at ~3200 cm⁻¹) .
  • HPLC-MS : Assess purity (>95%) and detect trace byproducts .

Biological Activity and Target Identification

Q. Q3. What preliminary biological activities are reported for structurally similar compounds?

Analogous thiazole-pyrrolidine hybrids exhibit:

  • Kinase inhibition : IC₅₀ values of 0.5–10 µM against MAPK or EGFR kinases in vitro .
  • Anti-inflammatory activity : Reduced TNF-α production in murine macrophages (30–50% inhibition at 10 µM) .
    Note : Activity varies significantly with substituents (e.g., fluoro vs. methoxy groups alter target selectivity) .

Q. Q4. How can researchers identify molecular targets for this compound?

  • Computational docking : Use software like AutoDock Vina to screen against kinase or GPCR libraries .
  • Kinase profiling assays : Utilize commercial panels (e.g., Eurofins KinaseProfiler) to test inhibition across 100+ kinases .
  • Cellular thermal shift assays (CETSA) : Confirm target engagement by monitoring protein stability shifts post-treatment .

Advanced Pharmacological Evaluation

Q. Q5. How should researchers design dose-response studies to assess efficacy and toxicity?

  • In vitro : Test concentrations from 0.1–100 µM in triplicate, using MTT assays for cytotoxicity (IC₅₀) and ELISA/Western blot for target modulation .
  • In vivo : Apply staggered dosing (e.g., 10–100 mg/kg in rodent models) with pharmacokinetic sampling at 0, 2, 6, 12, 24 h to assess bioavailability .

Q. Q6. What strategies resolve contradictions in activity data across studies?

  • Meta-analysis : Compare IC₅₀ values from independent studies using standardized assays (e.g., uniform ATP concentrations in kinase assays) .
  • Structural analogs : Synthesize derivatives to isolate the impact of specific substituents (e.g., replacing isopropylphenyl with chlorophenyl) .

Structure-Activity Relationship (SAR) Studies

Q. Q7. Which substituents are critical for enhancing target selectivity?

Data from analogs suggest:

Substituent Impact on Activity
3-Fluoro-4-methylbenzoylIncreases kinase binding affinity (ΔG = -8.2 kcal/mol vs. -6.5 for non-fluorinated)
4-IsopropylphenylReduces off-target interactions with cytochrome P450 enzymes

Q. Q8. How can researchers validate SAR hypotheses computationally?

  • Molecular dynamics simulations : Simulate ligand-receptor interactions over 100 ns to assess binding stability .
  • Free energy perturbation (FEP) : Quantify energy contributions of substituents using Schrödinger Suite .

Environmental and Stability Considerations

Q. Q9. What methodologies assess environmental persistence or degradation pathways?

  • OECD 301B test : Measure biodegradability in aqueous media over 28 days .
  • Photolysis studies : Expose to UV light (λ = 254 nm) and monitor degradation via LC-MS .

Q. Q10. How should stability studies be designed for long-term storage?

  • Forced degradation : Test under acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal (40–60°C) conditions .
  • Lyophilization : Stabilize as a lyophilized powder at -20°C, with periodic HPLC checks for decomposition .

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